molecular formula C20H32O4 B1674828 Leukotriene B4 CAS No. 71160-24-2

Leukotriene B4

Cat. No.: B1674828
CAS No.: 71160-24-2
M. Wt: 336.5 g/mol
InChI Key: VNYSSYRCGWBHLG-AMOLWHMGSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Leukotriene B4 (LTB4) is a lipid mediator derived from the lipoxygenase pathway of arachidonic acid metabolism. It is primarily synthesized in neutrophils, macrophages, and other immune cells via the sequential actions of 5-lipoxygenase (5-LOX) and leukotriene A4 hydrolase (LTA4H) . LTB4 is a potent chemoattractant for neutrophils, eosinophils, and monocytes, and it enhances phagocytosis, degranulation, and cytokine production. Its role in inflammatory diseases—such as chronic obstructive pulmonary disease (COPD), asthma, rheumatoid arthritis, and atherosclerosis—is well-documented .

Properties

IUPAC Name

(5S,6Z,8E,10E,12R,14Z)-5,12-dihydroxyicosa-6,8,10,14-tetraenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O4/c1-2-3-4-5-6-9-13-18(21)14-10-7-8-11-15-19(22)16-12-17-20(23)24/h6-11,14-15,18-19,21-22H,2-5,12-13,16-17H2,1H3,(H,23,24)/b8-7+,9-6-,14-10+,15-11-/t18-,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNYSSYRCGWBHLG-AMOLWHMGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C[C@H](/C=C/C=C/C=C\[C@H](CCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4037162
Record name Leukotriene B4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4037162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid; [Fisher Scientific MSDS], Solid
Record name Leukotriene B4
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/15166
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Leukotriene B4
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001085
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

71160-24-2
Record name Leukotriene B4
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71160-24-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Leukotriene B4
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071160242
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Leukotriene B4
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12961
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Leukotriene B4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4037162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LEUKOTRIENE B4
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1HGW4DR56D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Leukotriene B4
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001085
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Wittig Reaction-Based Synthesis

The Wittig reaction has emerged as a cornerstone for constructing LTB4’s conjugated triene system. A seminal method involves sequential Wittig-Horner reactions to assemble the carbon backbone. For instance, the synthesis of leukotriene B3 (LTB3) derivatives—structural analogs of LTB4—utilizes a bifunctional aldehyde intermediate (Fig. 1).

Key Steps :

  • Intermediate Preparation : The aldehyde 7a/7b is synthesized via Wittig reaction between enal 6 and phosphonate reagents (e.g., methyl 5-(triphenylphosphoranylidene)levulinate).
  • Diene Formation : Reaction of 7a/7b with dimethyl (2-oxodecyl)phosphonate yields diones 8a/8b , which undergo NaBH4 reduction and dimethylamine treatment to produce all-trans LTB3 derivatives (1a , 1b ).

Table 1: Yields and Conditions for Wittig-Based LTB3 Synthesis

Intermediate Reagent Conditions Yield (%)
7a Methyl levulinate RT, 2 hr 42
8a Dimethyl phosphonate THF, -20°C, 1 hr 57
1a NaBH4, dimethylamine MeOH, 0°C, 30 min 57

This modular approach enables stereochemical diversification, critical for structure-activity studies.

Hydrogenation and Isomerization Techniques

Selective hydrogenation of acetylenic precursors offers control over double-bond geometry. For example, Lindlar catalyst-mediated hydrogenation of 18a/18b yields trans-cis-trans LTB3 derivatives (2a , 2b ) without cis-trans isomerization. Conversely, dehydrobromination of bromodiones 19a/19b using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) generates trans-trans-cis isomers (3a , 3b ).

Critical Parameters :

  • Catalyst Choice : Lindlar catalyst with quinoline suppresses over-reduction.
  • Temperature Control : DBU-mediated reactions require toluene at 110°C for optimal dehydrobromination.

Stereochemical Resolution and Isomer Synthesis

The stereochemistry of LTB4’s hydroxyl groups (C-5 and C-12) dictates bioactivity. Optical isomers of all-trans nor LTB3 dimethylamide (1a ) are resolved via chiral HPLC after derivatization with (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPACl).

Biological Synthesis and Endogenous Production

Glomerular Synthesis in Murine Models

Murine glomeruli synthesize LTB4 ex vivo when supplemented with arachidonic acid and ionophore A23187. This calcium-dependent process involves 5-lipoxygenase and requires leukocyte contamination <1% to confirm mesangial cell origin.

Table 2: LTB4 Production in Glomerular Incubations

Substrate Stimulus LTB4 (ng/mg protein)
Arachidonate (10 μM) Ionophore A23187 12.4 ± 1.2
None Ionophore A23187 1.1 ± 0.3

Inhibitor studies confirm pathway specificity: BW755C (lipoxygenase/cyclooxygenase inhibitor) reduces LTB4 by 85%, while indomethacin (cyclooxygenase inhibitor) has no effect.

Enzymatic and Cellular Considerations

LTB4 biosynthesis in macrophages parallels glomerular mechanisms, requiring ionophore for efficient arachidonate conversion. This aligns with the calcium dependency of 5-lipoxygenase, which translocates to the nuclear membrane upon activation.

Analytical and Validation Methods

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, methanol/water/acetic acid gradient) resolves LTB4 from isomers like 5(S),12(S)-diHETE. Co-elution with synthetic standards and immunoreactivity confirmation validate peak identity.

Gas Chromatography-Mass Spectrometry (GC-MS)

Derivatization with pentafluorobenzyl ester (PFBE) and trimethylsilyl (TMS) groups enables sensitive detection. LTB4’s base peak (m/z 479) and retention time (14.5 min) match authentic standards.

Enzyme-Linked Immunosorbent Assay (ELISA)

Commercial kits (e.g., Abcam ab133040) employ competitive binding with alkaline phosphatase conjugates. The 4-parameter logistic model (%B/B0 vs. log[LTB4]) quantifies samples between 23.4–3,000 pg/mL.

Table 3: ELISA Validation Parameters

Parameter Value
Linear Range 23.4–3,000 pg/mL
Intra-Assay CV <8%
Recovery 95–105%

Industrial and Patent-Based Preparation Techniques

Patent Overview on LTB4 Derivatives

EP0801061A2 discloses LTB4 analogues with modified carboxyl groups (e.g., N,N-dimethylcarbamoyl). Key steps include:

  • Reaction Conditions : -10°C to +70°C, optimal at +25°C.
  • Salt Formation : Neutralization with inorganic bases (e.g., NaOH) yields stable salts.

Scale-Up Considerations

Large-scale synthesis prioritizes:

  • Solvent Selection : THF for Wittig reactions; toluene for DBU-mediated steps.
  • Catalyst Recycling : Lindlar catalyst reuse reduces costs but requires activity monitoring.

Scientific Research Applications

Role in Inflammatory Diseases

LTB4 is recognized for its pro-inflammatory properties and is implicated in several inflammatory diseases, including:

  • Atherosclerosis : LTB4 acts as a powerful chemoattractant for immune cells, promoting inflammation within arterial walls. Studies have shown that LTB4 enhances the activity of nuclear factor-kappa B (NF-κB), leading to increased expression of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. This mechanism contributes to the progression of atherosclerosis by facilitating monocyte recruitment and foam cell formation .
  • Rheumatoid Arthritis : Research indicates that LTB4 is critical in the pathogenesis of inflammatory arthritis. Mice deficient in 5-lipoxygenase, an enzyme necessary for LTB4 synthesis, exhibit resistance to inflammatory arthritis models, highlighting the importance of LTB4 in leukocyte recruitment to inflamed joints .
  • Asthma : Elevated levels of LTB4 have been associated with asthma exacerbations. It enhances neutrophil recruitment and activation, contributing to airway inflammation. In patients with asthma, LTB4 levels correlate with disease severity and response to treatment .

Implications in Metabolic Disorders

Recent studies suggest that LTB4 may play a central role in metabolic diseases such as Type 1 and Type 2 diabetes:

  • Type 1 Diabetes : In models of Type 1 diabetes, increased levels of LTB4 are linked to sterile inflammation and insulin resistance. LTB4 enhances macrophage responses to inflammatory stimuli, potentially impairing insulin signaling pathways .
  • Type 2 Diabetes : Similar mechanisms are observed in Type 2 diabetes, where LTB4 contributes to insulin resistance by promoting pro-inflammatory cytokine production. Targeting the LTB4/BLT1 axis may offer new therapeutic strategies for managing metabolic disorders .

Allergic Diseases

LTB4 is also involved in various allergic conditions:

  • Asthma and Allergic Rhinitis : Elevated levels of LTB4 have been documented in patients with severe asthma and allergic rhinitis. The blockade of the BLT1 receptor has shown potential in reducing inflammation and improving symptoms in corticosteroid-resistant cases .
  • Aspirin-Exacerbated Respiratory Disease : In patients with this condition, LTB4 levels increase significantly following aspirin ingestion, correlating with severe respiratory reactions. Understanding the role of LTB4 could lead to better management strategies for affected individuals .

Table 1: Summary of Case Studies Involving this compound

DiseaseStudy FocusFindings
AtherosclerosisRole of LTB4 in plaque formationIncreased chemotaxis and inflammation via BLT receptors
Rheumatoid ArthritisEffects of LTB4 on joint inflammationResistance observed in 5-lipoxygenase-deficient mice
Type 2 DiabetesImpact on insulin signalingEnhanced inflammation linked to insulin resistance
AsthmaCorrelation between LTB4 levels and disease severityElevated levels associated with exacerbations

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Metabolites of LTB4

LTB4 undergoes enzymatic modifications that produce metabolites with distinct biological activities:

20-Hydroxy-LTB4 (20-OH-LTB4) and 20-Carboxy-LTB4 (20-COOH-LTB4)
  • Synthesis : Omega-oxidation by cytochrome P-450LTBω (CYP4F3) converts LTB4 to 20-OH-LTB4, which is further oxidized to 20-COOH-LTB4 via 20-hydroxy-LTB4 dehydrogenase .
  • Activity : These metabolites exhibit significantly reduced chemotactic activity (10- to 100-fold lower) compared to LTB4 due to diminished receptor affinity. They act as termination signals for LTB4-driven inflammation .
18,19-Dihydroxy-LTB4 and Beta-Oxidation Products
  • Guinea pig eosinophils metabolize LTB4 into 18,19-dihydroxy-LTB4 and a beta-oxidation product (Δ16,17-18-carboxy-19,20-dinor-LTB4). These metabolites lack chemoattractant activity and may facilitate LTB4 clearance from inflammatory sites .

Stereoisomers and Structural Analogs

  • 6-trans-LTB4 : A stereoisomer with a trans-configuration at the Δ6 double bond. While structurally similar to LTB4, it has weaker pro-inflammatory effects and is less stable .
  • 5S,12S-diHETE : A positional isomer with hydroxyl groups at C5 and C12. It lacks the chemotactic potency of LTB4 and is implicated in resolving inflammation .

Other Leukotrienes

  • LTC4, LTD4, LTE4 : Cysteinyl leukotrienes derived from LTA4. They primarily induce bronchoconstriction and vascular leakage, contrasting with LTB4’s role in leukocyte recruitment .

Receptor Binding

  • BLT1 Receptor : High-affinity receptor for LTB4, expressed on neutrophils and macrophages. Mediates chemotaxis, adhesion, and oxidative burst .
  • BLT2 Receptor : Lower affinity and broader tissue distribution. Modulates immune responses and epithelial barrier functions .
Compound Receptor Affinity (BLT1) Chemotactic Activity Inflammatory Role
LTB4 High (Kd ~0.1–1 nM) Potent Pro-inflammatory
20-OH-LTB4 Low (Kd >100 nM) Weak Regulatory
6-trans-LTB4 Moderate Moderate Modulator

Data derived from

Functional Differences

  • LTB4 : Drives neutrophil infiltration in otitis media (OM) and exacerbates ischemic stroke by promoting unstable carotid plaques .
  • 20-COOH-LTB4 : Reduces inflammation by competing with LTB4 for BLT1 binding .
  • LTE4 : Elevated in asthma and pneumonia, correlates with neutrophil activation .

Clinical and Therapeutic Implications

Disease Associations

  • Respiratory Diseases : Elevated LTB4 levels are linked to COPD exacerbations, asthma, and recurrent respiratory infections .
  • Neurological Disorders : LTB4 promotes ischemic stroke progression by enhancing plaque instability .
  • Dental and ENT Conditions : LTB4 drives inflammation in acute otitis media and dental pulpitis .

Therapeutic Targeting

  • LTB4 Receptor Antagonists : U75302 (BLT1 inhibitor) reduces leukocyte recruitment and mucosal hyperplasia in OM .
  • Omega-Oxidation Enhancers : Drugs inducing CYP4F3 activity could accelerate LTB4 metabolism, mitigating inflammation .

Biological Activity

Leukotriene B4 (LTB4) is a potent lipid mediator derived from arachidonic acid, primarily synthesized by the enzyme 5-lipoxygenase. It plays a crucial role in various biological processes, particularly in inflammation and immune responses. This article explores the biological activity of LTB4, supported by research findings, case studies, and data tables.

LTB4 is produced from leukotriene A4 (LTA4) through the action of LTA4 hydrolase. The biosynthesis occurs mainly in phagocytes, mast cells, and basophils in response to inflammatory stimuli. LTB4 acts primarily through two G protein-coupled receptors: BLT1 and BLT2 , which mediate its chemotactic effects on various immune cells, including neutrophils and eosinophils .

Table 1: Key Characteristics of LTB4 Receptors

ReceptorTypePrimary Function
BLT1G protein-coupledMediates chemotaxis and inflammation
BLT2G protein-coupledInvolved in immune cell activation

Biological Activities

  • Chemotaxis and Immune Response :
    • LTB4 is recognized for its ability to attract leukocytes to sites of inflammation. It enhances the migration of neutrophils and other immune cells towards areas of tissue damage or infection .
    • Studies have shown that gradients of LTB4 orchestrate leukocyte recruitment, facilitating swarming behavior critical for effective immune responses .
  • Inflammation :
    • LTB4 is implicated in various inflammatory diseases, including arthritis and asthma. For instance, mice deficient in 5-lipoxygenase exhibited resistance to inflammatory arthritis, underscoring LTB4's role in disease pathogenesis .
    • Elevated levels of LTB4 have been associated with acute respiratory distress syndrome (ARDS), where it serves as a prognostic marker for mortality .
  • Atherosclerosis :
    • Research indicates that LTB4 production is linked to early vascular remodeling in conditions such as obstructive sleep apnea syndrome. Increased secretion of LTB4 from polymorphonuclear leukocytes (PMNs) was observed under hypoxic conditions, suggesting its role in vascular inflammation .

Case Studies

  • Inflammatory Arthritis : A study involving K/B × N serum-transfer arthritis demonstrated that inhibition of LTB4 synthesis significantly reduced arthritis severity in treated mice. This highlights the therapeutic potential of targeting LTB4 pathways in inflammatory conditions .
  • Acute Respiratory Distress Syndrome (ARDS) : In a clinical study comparing ARDS patients with those at risk, plasma concentrations of LTB4 were significantly higher in ARDS patients during the first 24 hours post-admission, suggesting its utility as a biomarker for disease severity .

Research Findings

Recent advancements include the development of genetically encoded sensors for real-time monitoring of LTB4 levels in vivo. This technology allows researchers to visualize how LTB4 gradients influence leukocyte behavior during inflammation . Additionally, pharmacological inhibition of LTB4 has shown promise in reversing pulmonary hypertension by mitigating inflammatory responses associated with vascular damage .

Q & A

Q. What experimental methodologies are recommended for quantifying LTB4 levels in inflammatory models?

LTB4 quantification typically employs enzyme-linked immunosorbent assays (ELISA) or liquid chromatography-mass spectrometry (LC-MS). ELISA offers high specificity for LTB4 in biological fluids, while LC-MS provides superior sensitivity for distinguishing LTB4 from structurally similar metabolites . For reproducibility, validate assays using positive controls (e.g., stimulated neutrophil supernatants) and account for matrix effects by spiking samples with synthetic LTB4 standards .

Q. How can researchers validate the specificity of LTB4 receptor (BLT1/BLT2) inhibitors in mechanistic studies?

Use competitive binding assays with radiolabeled LTB4 (e.g., ³H-LTB4) and BLT1/BLT2-transfected cell lines. Confirm inhibitor specificity via CRISPR-mediated receptor knockout models or siRNA silencing. Cross-validate results with antagonists like LY293111 (BLT1-selective) and assess off-target effects using GPCR profiling panels .

Q. What are the standard protocols for isolating LTB4-producing cells (e.g., neutrophils) in vitro?

Isolate human neutrophils via density gradient centrifugation (e.g., Ficoll-Paque). Stimulate cells with calcium ionophores (A23187, 5 µM) or opsonized zymosan to activate 5-lipoxygenase (5-LOX) pathways. Measure LTB4 synthesis kinetics using time-course experiments (0–120 minutes) and inhibit 5-LOX with zileuton to confirm pathway specificity .

Advanced Research Questions

Q. How can conflicting data on LTB4’s role in neuroinflammation be resolved across different experimental models?

Contradictory findings (e.g., pro-inflammatory vs. neuroprotective effects in cerebral ischemia) may arise from model-specific variables. Compare outcomes in transient middle cerebral artery occlusion (tMCAO) vs. permanent ischemia models while controlling for LTB4 receptor expression gradients. Use metabolomic profiling to assess LTB4 spatiotemporal distribution and correlate with cytokine/chemokine panels .

Q. What strategies address the challenge of LTB4’s short half-life in pharmacokinetic studies?

Stabilize LTB4 in plasma using protease inhibitors (e.g., EDTA) and antioxidants (e.g., butylated hydroxytoluene). Employ deuterated LTB4 (d4-LTB4) as an internal standard in LC-MS to correct for degradation. For in vivo tracking, use fluorescently labeled LTB4 analogs (e.g., BODIPY-LTB4) in intravital microscopy .

Q. How can researchers dissect the contribution of LTB4 vs. other eicosanoids in complex inflammatory pathways?

Apply pathway-selective inhibitors:

  • Block LTB4 synthesis with MK-886 (FLAP inhibitor).
  • Inhibit prostaglandins with indomethacin (COX inhibitor). Combine lipidomic profiling (UPLC-MS/MS) and transcriptomic analysis to identify LTB4-specific downstream targets (e.g., NF-κB, MMP-9) .

Methodological and Theoretical Frameworks

Q. What computational tools are available for modeling LTB4-receptor interactions?

Use molecular docking software (AutoDock Vina, Schrödinger) with BLT1/BLT2 crystal structures (PDB IDs: 5X33, 6RZ6) to predict ligand-binding affinities. Validate predictions via mutagenesis studies targeting key residues (e.g., Arg99 in BLT1) .

Q. How should researchers design studies to evaluate LTB4’s dual role in immune activation and resolution?

Adopt a phased approach:

  • Phase 1: Characterize LTB4 levels during acute inflammation (e.g., peritonitis models) using time-resolved metabolomics.
  • Phase 2: Assess resolution-phase macrophages for LTB4 metabolizing enzymes (e.g., CYP4F3) via qPCR and western blot.
  • Phase 3: Apply genetic models (e.g., LTB4R⁻/⁻ mice) to isolate immunomodulatory effects .

Data Presentation and Reproducibility

Q. How should contradictory data on LTB4’s enzymatic regulation be reported?

  • Table 1: Conflicting reports on LTB4 hydrolase activity across species.
SpeciesEnzyme Activity (nmol/min/mg)Reference
Human12.4 ± 1.2KEGG R03057
Mouse8.9 ± 0.7

Discuss methodological variables (e.g., substrate concentration, pH optima) and advocate for standardized assay conditions .

Q. What statistical approaches mitigate variability in LTB4 measurements across laboratories?

Use mixed-effects models to account for batch-to-batch variability. Report coefficients of variation (CV) for intra- and inter-assay precision. Share raw data and protocols via repositories (e.g., Metabolomics Workbench) to enable meta-analyses .

Emerging Research Directions

Q. How can single-cell RNA sequencing advance understanding of LTB4’s cell-type-specific signaling?

Profile BLT1/BLT2 expression in immune subsets (e.g., neutrophils, Th17 cells) using 10x Genomics platforms. Integrate with spatial transcriptomics to map LTB4 gradients in inflamed tissues .

Q. What novel biomarkers can predict LTB4 pathway activation in autoimmune diseases?

Combine LTB4 levels with ratios of its metabolites (e.g., 12-keto-LTB4, 20-OH-LTB4) in serum. Validate predictive power using ROC curves in cohorts of rheumatoid arthritis or psoriasis patients .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Leukotriene B4
Reactant of Route 2
Leukotriene B4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.